

Gadobutrol: A Deep Dive into its Physicochemical Properties for Researchers

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Compound of Interest

Compound Name: *Gadobutrol*

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For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a contrast agent is paramount for its effective and safe application. This technical guide provides an in-depth exploration of the core physicochemical characteristics of **Gadobutrol**, a widely used gadolinium-based contrast agent (GBCA) in magnetic resonance imaging (MRI).

Gadobutrol is a second-generation, non-ionic, macrocyclic GBCA.^{[1][2]} Its structure consists of a gadolinium ion (Gd^{3+}) chelated by the macrocyclic ligand dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol).^{[1][2]} This macrocyclic structure confers high stability, minimizing the release of toxic free Gd^{3+} ions in vivo.^{[2][3]} A distinctive feature of **Gadobutrol** is its formulation at a 1.0 molar concentration, which is twice that of many other GBCAs, allowing for a smaller injection volume.^{[2][4]}

Core Physicochemical Properties

The efficacy and safety profile of **Gadobutrol** are underpinned by its specific physicochemical properties. These characteristics influence its biodistribution, contrast enhancement, and patient tolerance.

Table 1: Key Physicochemical Properties of Gadobutrol

Property	Value	Conditions
Molecular Formula	$C_{18}H_{31}GdN_4O_9$	-
Molecular Weight	604.72 g/mol	-
Solubility	Highly soluble in water; slightly soluble in methanol and ethanol; practically insoluble in chloroform and acetone.[5]	Standard temperature and pressure
Partition Coefficient (log P)	~ -3.24 (n-butanol/buffer pH 7.6)	pH 7.6
Osmolality	1603 mOsm/kg H ₂ O	37 °C, 1.0 M solution
Viscosity	4.96 mPa·s	37 °C, 1.0 M solution
pH	6.6 - 8.0	1.0 M solution

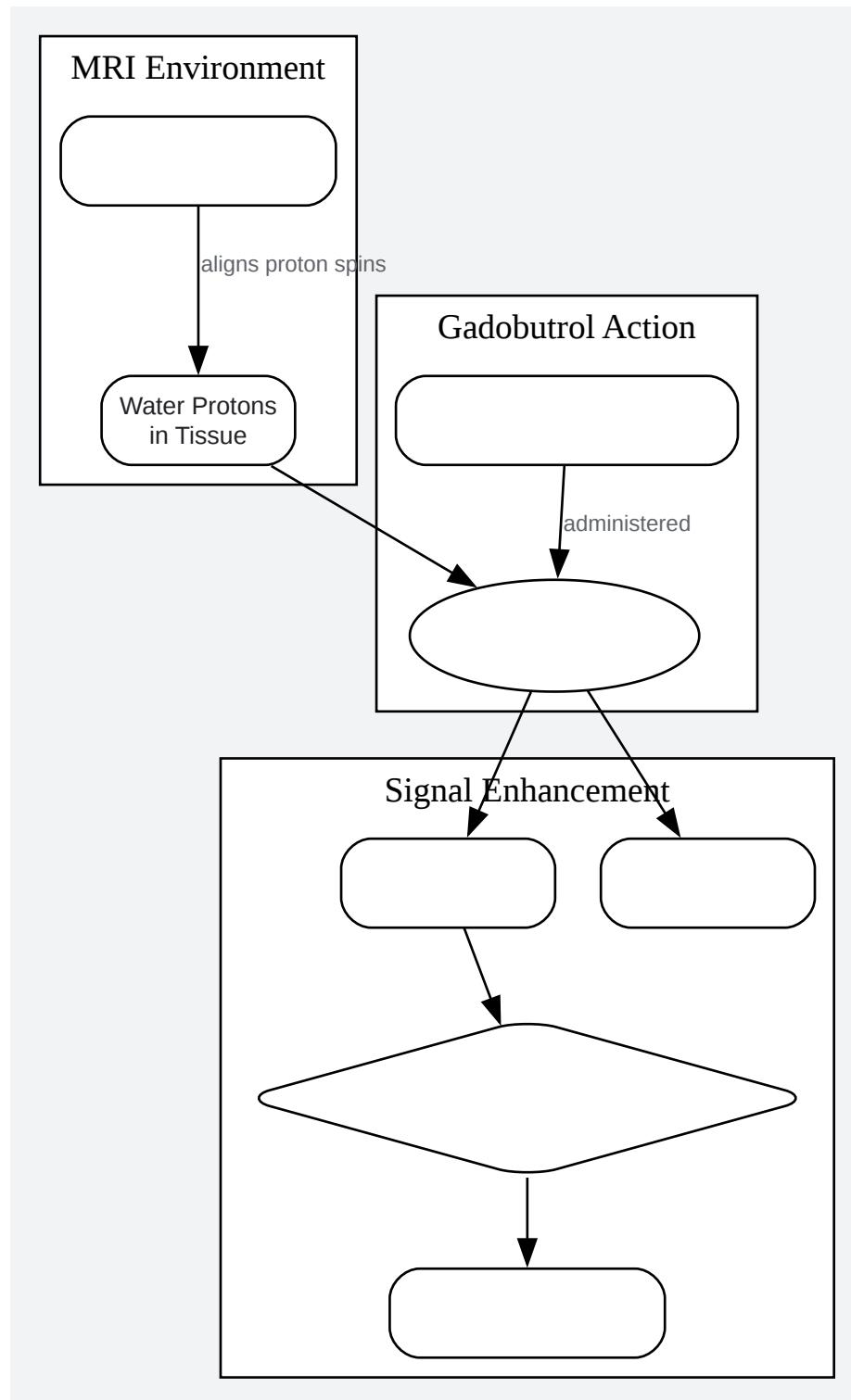
Table 2: Relaxivity of Gadobutrol in Human Plasma (37 °C)

Magnetic Field Strength	r1 Relaxivity (L mmol ⁻¹ s ⁻¹)	r2 Relaxivity (L mmol ⁻¹ s ⁻¹)
1.5 T	5.2	6.1
3.0 T	4.97 ± 0.59	Not specified
7.0 T	3.83 ± 0.24	Not specified

Mechanism of Action in MRI

Gadobutrol is a paramagnetic contrast agent.[6] The gadolinium ion (Gd^{3+}) possesses seven unpaired electrons, which creates a large magnetic moment.[6] When placed in the strong magnetic field of an MRI scanner, **Gadobutrol** significantly shortens the longitudinal (T1) and transverse (T2) relaxation times of adjacent water protons.[1] This alteration in relaxation times increases the signal intensity in T1-weighted images and can decrease it in T2-weighted

images. The resulting contrast enhancement improves the visualization of tissues and pathological processes.[2]



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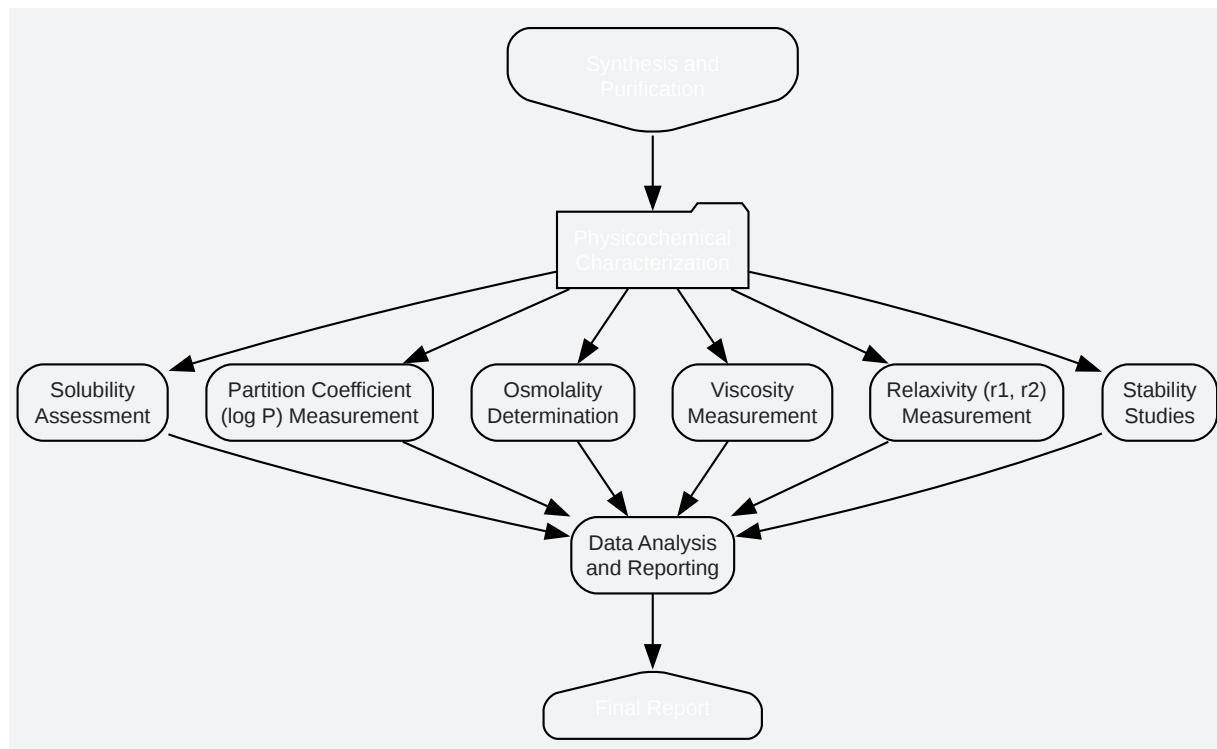
Mechanism of action of **Gadobutrol** in MRI.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate determination of physicochemical properties. Below are generalized methodologies for key experiments.

Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for the physicochemical characterization of a gadolinium-based contrast agent like **Gadobutrol**.



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General workflow for physicochemical characterization.

Determination of n-Octanol/Water Partition Coefficient (log P)

The partition coefficient is a measure of a compound's lipophilicity and is crucial for predicting its *in vivo* distribution. The shake-flask method is a standard approach.

Methodology:

- Preparation of Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing equal volumes of the two solvents, shaking vigorously, and allowing the phases to separate.
- Sample Preparation: Prepare a stock solution of **Gadobutrol** in the aqueous phase at a known concentration.
- Partitioning:
 - In a separatory funnel, combine a known volume of the **Gadobutrol** solution with a known volume of the n-octanol phase.
 - Shake the funnel for a predetermined period (e.g., 30 minutes) to allow for equilibrium to be reached.
 - Let the funnel stand until the two phases have completely separated.
- Analysis:
 - Carefully separate the aqueous and n-octanol phases.
 - Determine the concentration of **Gadobutrol** in each phase using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or inductively coupled plasma mass spectrometry (ICP-MS) to quantify the gadolinium content.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The result is typically expressed as $\log P$.

Measurement of Osmolality

Osmolality is a measure of the solute concentration and is important for assessing the potential for injection site discomfort and effects on red blood cells. The freezing-point depression

method is commonly used.

Methodology:

- Instrument Calibration: Calibrate the osmometer using standard solutions of known osmolality, typically sodium chloride solutions.
- Sample Preparation: The **Gadobutrol** solution is used directly.
- Measurement:
 - Pipette a small, precise volume of the **Gadobutrol** solution into the sample tube of the osmometer.
 - Place the tube in the cooling chamber of the instrument.
 - The instrument supercools the sample below its freezing point and then induces crystallization.
 - The freezing point of the sample is measured by a thermistor.
- Calculation: The instrument calculates the osmolality based on the measured freezing-point depression, as the freezing point of a solution is directly proportional to the molal concentration of all solute particles.

Determination of Viscosity

Viscosity measures a fluid's resistance to flow and is a critical parameter for injectability. A rotational viscometer is a common instrument for this measurement.

Methodology:

- Instrument Setup:
 - Select an appropriate spindle and guardleg for the viscometer based on the expected viscosity of the **Gadobutrol** solution.
 - Calibrate the viscometer using a standard fluid with a known viscosity.

- Sample Preparation: Place the **Gadobutrol** solution in a temperature-controlled water bath to maintain a constant temperature (e.g., 37 °C).
- Measurement:
 - Immerse the spindle in the **Gadobutrol** solution to the specified depth.
 - Set the rotational speed of the spindle.
 - Allow the reading to stabilize and record the torque required to rotate the spindle.
- Calculation: The viscometer's software or a conversion chart is used to convert the torque reading into a viscosity value in units of millipascal-seconds (mPa·s).

Measurement of Relaxivity (r1 and r2)

Relaxivity is the measure of a contrast agent's efficiency in enhancing the relaxation rates of water protons. It is a key indicator of contrast enhancement efficacy.

Methodology:

- Phantom Preparation:
 - Prepare a series of phantoms containing **Gadobutrol** at different concentrations in a relevant medium (e.g., saline or human plasma).
 - Include a phantom with the medium alone to measure the baseline relaxation times ($T1_0$ and $T2_0$).
- MRI Acquisition:
 - Place the phantoms in the MRI scanner.
 - T1 Measurement: Acquire data using an inversion-recovery prepared sequence (e.g., Inversion Recovery Spin Echo or IR-TSE) with a range of inversion times (TI).
 - T2 Measurement: Acquire data using a multi-echo spin-echo (MESE) sequence with multiple echo times (TE).

- Data Analysis:
 - For each phantom, fit the signal intensity versus TI data to an exponential recovery function to calculate the T1 relaxation time.
 - For each phantom, fit the signal intensity versus TE data to an exponential decay function to calculate the T2 relaxation time.
 - Convert the relaxation times (T1, T2) to relaxation rates ($R1 = 1/T1$, $R2 = 1/T2$).
- Calculation of Relaxivity:
 - Plot the relaxation rates (R1 and R2) against the concentration of **Gadobutrol** for each phantom.
 - The relaxivities (r1 and r2) are the slopes of the respective linear regression lines.

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